molecular formula C12H16ClN5 B6221015 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride CAS No. 862287-91-0

4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Cat. No. B6221015
CAS RN: 862287-91-0
M. Wt: 265.7
InChI Key:
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Description

4-Phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride (4-PPH) is a compound belonging to the piperidine class of compounds and is a derivative of the piperidine family. It has been used as a reagent in many scientific applications, such as synthesis and research, due to its unique set of properties. In

Mechanism of Action

The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor. This means that it binds to the receptor and activates it, resulting in a variety of effects. These effects include increased levels of serotonin, increased levels of dopamine, and increased levels of norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect. Additionally, it has been shown to have an effect on the central nervous system, as well as an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Additionally, it has a wide range of applications, making it a useful reagent for many types of research. The main limitation of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is that its effects on the body are not yet fully understood.

Future Directions

The future directions for 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride research include further investigation into its mechanism of action, as well as its effects on the body. Additionally, further research into its use as a reagent in organic synthesis, as well as its use in drug discovery, should be conducted. Additionally, further research into its effects on the central nervous system and cardiovascular system should be conducted. Finally, further research into its potential therapeutic applications should be conducted.

Synthesis Methods

The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride begins with the reaction of 4-chlorophenylpiperidine and 1H-1,2,3,4-tetrazole in the presence of a base, such as sodium hydroxide, to form an intermediate compound. This intermediate compound is then reacted with hydrochloric acid to form the desired product, 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride. The reaction is shown below:
4-Chlorophenylpiperidine + 1H-1,2,3,4-tetrazole + NaOH → Intermediate Compound → Intermediate Compound + HCl → 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Scientific Research Applications

4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been used as a reagent in many scientific applications, such as synthesis and research. It has been used in the synthesis of various organic compounds, such as piperazines, quinolines, and piperidines. It has also been used to study the effects of various drugs on the body. It has been used to investigate the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves the reaction of 1-phenylpiperidin-4-amine with sodium azide to form 4-azido-1-phenylpiperidine. This intermediate is then reacted with copper(I) chloride to form 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine, which is subsequently hydrolyzed with hydrochloric acid to yield the final product as the hydrochloride salt.", "Starting Materials": [ "1-phenylpiperidin-4-amine", "sodium azide", "copper(I) chloride", "hydrochloric acid" ], "Reaction": [ "1-phenylpiperidin-4-amine is reacted with sodium azide in DMF at 80°C for 24 hours to form 4-azido-1-phenylpiperidine.", "4-azido-1-phenylpiperidine is then reacted with copper(I) chloride in DMF at 80°C for 24 hours to form 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine.", "4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine is hydrolyzed with hydrochloric acid in ethanol at reflux for 4 hours to yield the final product as the hydrochloride salt." ] }

CAS RN

862287-91-0

Molecular Formula

C12H16ClN5

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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